molecular formula C29H27N7O B11419620 4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)-N-(2-phenylpropyl)butanamide

4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)-N-(2-phenylpropyl)butanamide

Cat. No.: B11419620
M. Wt: 489.6 g/mol
InChI Key: DJBDDJFJWMZSEL-UHFFFAOYSA-N
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Description

4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[104002,607,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)-N-(2-phenylpropyl)butanamide is a complex organic compound with a unique structure This compound is characterized by its hexazatetracyclic core, which is fused with multiple aromatic rings The presence of phenyl groups and butanamide moiety further adds to its structural complexity

Preparation Methods

The synthesis of 4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)-N-(2-phenylpropyl)butanamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the hexazatetracyclic core through a series of cyclization reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)-N-(2-phenylpropyl)butanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation reactions may lead to the formation of ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. In medicine, it could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Additionally, in the industry, it may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)-N-(2-phenylpropyl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity. The exact molecular pathways involved depend on the specific biological context and the nature of the interactions between the compound and its targets.

Comparison with Similar Compounds

4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)-N-(2-phenylpropyl)butanamide can be compared with other similar compounds that have a hexazatetracyclic core or similar structural features. Some of these similar compounds include 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide and 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids. The uniqueness of this compound lies in its specific arrangement of aromatic rings and the presence of the butanamide moiety, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C29H27N7O

Molecular Weight

489.6 g/mol

IUPAC Name

4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)-N-(2-phenylpropyl)butanamide

InChI

InChI=1S/C29H27N7O/c1-20(21-11-4-2-5-12-21)19-30-26(37)18-10-17-25-32-33-29-35(25)24-16-9-8-15-23(24)28-31-27(34-36(28)29)22-13-6-3-7-14-22/h2-9,11-16,20H,10,17-19H2,1H3,(H,30,37)

InChI Key

DJBDDJFJWMZSEL-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)CCCC1=NN=C2N1C3=CC=CC=C3C4=NC(=NN42)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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